molecular formula C8H6Cl3N3S B3025378 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride CAS No. 1049735-63-8

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

Cat. No.: B3025378
CAS No.: 1049735-63-8
M. Wt: 282.6 g/mol
InChI Key: NNFJGPZBMKNGJN-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiadiazole ring, which is further modified by an amine group and hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-thiadiazol-2-ylamine: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-ylamine: Contains only one chlorine atom, which may affect its reactivity and biological activity.

    5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-ylamine: The presence of methyl groups instead of chlorine atoms leads to different chemical behavior and applications.

Uniqueness

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S.ClH/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFJGPZBMKNGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
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5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 3
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 4
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 5
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Reactant of Route 6
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride

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